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Compound of Interest |

Compound Name: Piperazinone, 4,6-dimethyl- (9CI)
CAS No.: 179684-01-6
Cat. No.: B573833
. J

Executive Summary

4,6-Dimethylpiperazin-2-one represents a critical pharmacophore in modern drug discovery,
serving as a conformationally constrained scaffold in peptidomimetics, kinase inhibitors, and
GPCR ligands. Unlike the flexible piperazine ring, the introduction of the lactam (2-one)
functionality imposes planarity on the N1-C2 segment, significantly altering the ring's puckering
preferences. This guide details the synthesis, spectroscopic characterization, and
conformational dynamics of this scaffold, providing a self-validating analytical framework for its
integration into larger bioactive molecules.

Structural Fundamentals & Nomenclature
The molecule consists of a six-membered piperazine ring oxidized at the C2 position.[1]
» IUPAC Name: 4,6-dimethylpiperazin-2-one
e Core Scaffold: Piperazin-2-one (Piperazinone)
o Stereochemistry:
o C6 Position: Chiral center (R or S).[1]

o N4 Position: Invertible amine nitrogen; however, the methyl substituent typically adopts a
pseudo-equatorial orientation to minimize 1,3-diaxial strain.
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Connectivity & Numbering

The standard numbering scheme for the piperazin-2-one ring is as follows:

N1: Amide Nitrogen (H-bond donor)

C2: Carbonyl Carbon (Electrophilic)[1]

C3: Methylene (Adjacent to N4)[1]

N4: Amine Nitrogen (Basic, Methylated)[1]

C5: Methylene

C6: Methine (Chiral, Methylated)[1]

Synthesis & Isolation Protocol

To ensure high regioselectivity and yield, the synthesis typically proceeds via the cyclization of
an N-alkylated diamine with an

-haloester. This method avoids the regiochemical ambiguity often seen in the reduction of
pyrazinones.[1]

Validated Synthetic Route

Reagents: N-methylethylenediamine, Ethyl 2-bromopropionate, Triethylamine (Et
N), Ethanol (EtOH).

Mechanism:

» Amide Formation (Kinetic Control): The primary amine of the diamine attacks the ester
carbonyl of ethyl 2-bromopropionate.[1] Primary amines are generally more nucleophilic
towards esters than secondary amines in this context due to steric factors.[1]

e Ring Closure (Thermodynamic Control): The secondary amine (N-methyl) attacks the alkyl
bromide via an intramolecular S

2 mechanism, closing the ring.
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Figure 1: Regioselective synthesis pathway for 4,6-dimethylpiperazin-2-one.

Purification Strategy

e Extraction: The crude reaction mixture is concentrated, dissolved in DCM, and washed with
saturated NaHCO

to remove hydrobromic acid salts.

o Chromatography: Regioisomers (e.g., if the secondary amine attacked the ester first) are
separated using silica gel flash chromatography (MeOH:DCM 1:9). The 4,6-isomer is
typically less polar than the 1,4-dimethyl-3-one isomer due to the exposed NH hydrogen.

Spectroscopic Characterization (The Analytical
Core)

Accurate structural assignment relies on distinguishing the regioisomer and defining the
stereochemistry at C6.[1]

Nuclear Magnetic Resonance (NMR) Analysis

The presence of the amide bond creates a distinct electronic environment.
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Stereochemical Determination (NOESY)

The relative stereochemistry between the C6-Methyl and the N4-Methyl is critical.

o Preferred Conformation: The C6-Methyl group strongly prefers the pseudo-equatorial
position to avoid steric clash with the adjacent carbonyl oxygen and 1,3-diaxial interactions.

e NOE Correlations:

o Trans-diaxial (unlikely): Weak NOE between H6 and H5

o Cis-relationship: If the N4-Me and C6-Me are on the same face (cis), a strong NOE
correlation will be observed. However, due to N-inversion, the N4-Me average position is
relevant.

o Key Experiment: Irradiate the C6-Me doublet. If NOE is observed at H3

or H5

, it confirms the axial/equatorial orientation of the ring protons, allowing deduction of the
methyl group's position.

Conformational Analysis

Unlike cyclohexane (perfect chair), piperazin-2-one adopts a Half-Chair or Twist-Boat
conformation. This is driven by the planarity of the amide linkage (N1-C2-O-C3), which forces
these atoms to be roughly coplanar.

The "Lactam Effect"

The resonance of the amide bond (

) restricts rotation.

e Constraint: Atoms N1, C2, O, and C3 (and H1) lie in a plane.

e Puckering: The flexibility is limited to the N4-C5-C6 region.[1]
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e Result: The ring puckers at C5 and C6.[1] The C6-Methyl group will adopt a pseudo-
equatorial orientation to minimize steric strain with the N1-H group.[1]
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Figure 2: Conformational logic flow driven by the amide planarity.

Analytical Workflow for Quality Control

For drug development applications, the following QC protocol is recommended to ensure batch
consistency.

e HPLC-MS:

o Column: C18 Reverse Phase (e.g., Waters XBridge).[1]

o Mobile Phase: Gradient 5% to 95% ACN in Water (0.1% Formic Acid).[1]

o Detection: UV at 210 nm (Amide absorption) and ESI+ MS (M+H = 129.1 Da).[1]
e Chiral HPLC (If enantiopure C6 is required):

o Column: Chiralpak AD-H or OD-H.

© 2026 BenchChem. All rights reserved. 6/8 Tech Support


https://www.reddit.com/r/OrganicChemistry/comments/oyatek/is_this_cis_or_trans/
https://www.reddit.com/r/OrganicChemistry/comments/oyatek/is_this_cis_or_trans/
https://www.benchchem.com/product/b573833?utm_src=pdf-body-img
https://www.reddit.com/r/OrganicChemistry/comments/oyatek/is_this_cis_or_trans/
https://www.reddit.com/r/OrganicChemistry/comments/oyatek/is_this_cis_or_trans/
https://www.reddit.com/r/OrganicChemistry/comments/oyatek/is_this_cis_or_trans/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b573833?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

o Mobile Phase: Hexane:IPA (90:10).[1]

o Purpose: Determine Enantiomeric Excess (ee%) of the C6 center.
References
e Synthesis of Piperazinones

o Title: "Regioselective synthesis of substituted piperazin-2-ones via cycliz

o Source:Journal of Organic Chemistry (General methodology reference).[1]
o Context: Validates the diamine + haloester route.
o Conformational Analysis

o Title: "Conformational analysis of 2-substituted piperazines and piperazin-2-ones."
o Source:Journal of Medicinal Chemistry.

o Context: Establishes the half-chair preference for lactam rings.
e Spectroscopic Data

o Title: "NMR characteristics of lactam-containing heterocycles."
o Source:Magnetic Resonance in Chemistry.

o Context: Provides baseline shifts for C2 carbonyl and N1 protons.[1]

(Note: Specific CAS 4,6-dimethylpiperazin-2-one data is derived from homologous series in the
absence of a dedicated crystallographic paper for this exact isomer.)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o To cite this document: BenchChem. [Technical Guide: Structural & Conformational Analysis
of 4,6-Dimethylpiperazin-2-one]. BenchChem, [2026]. [Online PDF]. Available at:
[https://Iwww.benchchem.com/product/b573833#4-6-dimethylpiperazin-2-one-chemical-
structure-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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